molecular formula C7H12Cl2O B1295582 1,7-Dichloroheptan-4-one CAS No. 40624-07-5

1,7-Dichloroheptan-4-one

Cat. No. B1295582
CAS RN: 40624-07-5
M. Wt: 183.07 g/mol
InChI Key: SCKUIKDAPAUGBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated compounds is often complex due to the potential for multiple isomers and the reactivity of chlorine. Paper discusses the synthesis of dichloro derivatives of dicyclohepta[b,d]furan diones. Although not the same compound, the methods used for synthesizing these chlorinated derivatives could potentially be adapted for the synthesis of 1,7-Dichloroheptan-4-one. The paper mentions that mixed condensation led to several unsymmetrically substituted derivatives, which suggests that controlling the substitution pattern on the molecule can be challenging but achievable with the right precursors and conditions.

Molecular Structure Analysis

While 1,7-Dichloroheptan-4-one's molecular structure is not directly analyzed in the papers, paper provides a detailed structural analysis of a complex organoboron compound. The paper reports crystal structures and bond lengths, which are crucial for understanding the molecular geometry and electronic structure of a compound. This type of analysis is essential for any compound, including 1,7-Dichloroheptan-4-one, as it can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Paper explores the rearrangement of polychloroalkyl radicals, which is relevant to understanding the chemical reactions of chlorinated compounds like 1,7-Dichloroheptan-4-one. The paper discusses the migration of hydrogen atoms in the radicals, which can lead to the formation of different isomers. This type of rearrangement could be a factor in the synthesis or reactivity of 1,7-Dichloroheptan-4-one, as the presence of chlorine atoms can lead to radical formation and subsequent rearrangement reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,7-Dichloroheptan-4-one can be inferred from the general behavior of chlorinated organic compounds. The presence of chlorine atoms typically increases the molecular weight and can affect the boiling point, solubility, and density of the compound. The electronic effects of chlorine can also influence the compound's reactivity, such as its susceptibility to nucleophilic attack or participation in elimination reactions. Although the papers do not directly discuss these properties for 1,7-Dichloroheptan-4-one, the principles outlined in the papers can be applied to hypothesize its properties.

Safety And Hazards

This compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound .

properties

IUPAC Name

1,7-dichloroheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKUIKDAPAUGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)CCCCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289298
Record name 1,7-dichloroheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dichloroheptan-4-one

CAS RN

40624-07-5
Record name 40624-07-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,7-dichloroheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dichloro-heptan-4-one
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Oka, Y Matsumoto, R Unno - Heterocycles, 1997 - infona.pl
5-Cyano-1-azabicyclo[3.3.0]octane (1), which is a key intermediary material to some medicines, was prepared from 1,7-dichloroheptan-4-one (7) via only one step under mild conditions…
Number of citations: 10 www.infona.pl
WT Zhang, WW Qiang, CS Yao, XS Wang - Tetrahedron, 2016 - Elsevier
A facile and general method for the synthesis of pyridazino[6,1-b]pyrrolo[1,2-a]quinazolin-9(1H)-one derivatives via a reaction of 2-aminobenzohydrazide and 1,7-dichloro-heptan-4-one …
Number of citations: 14 www.sciencedirect.com
J Min, JE Seong, SJ Na, A Cyriac… - Bull. Korean Chem …, 2009 - scholar.archive.org
The carbon dioxide/propylene oxide (CO2/PO) copolymer is attractive in many aspects and so has attracted much interest. 1 The copolymer, which consists of alternating CO2 and PO …
Number of citations: 33 scholar.archive.org
WE Van Beek, J Van Stappen, P Franck… - Organic …, 2016 - ACS Publications
A Cu(I)-catalyzed coupling of a ω-chloro ketone, a primary amine, and an alkyne is described. This protocol allows for the synthesis of α-quaternary carbons in 2-alkynyl-substituted N-…
Number of citations: 20 pubs.acs.org
T Suzuki, T Usui, M Oka, T SUzuki… - Chemical and …, 1998 - jstage.jst.go.jp
In order to discover a medicine effective against Alzheimer's disease, we synthesized a series of quinoline derivatives having a characteristic 1-azabicyclo [3.3. 0] octane amine ring, …
Number of citations: 20 www.jstage.jst.go.jp
PSR Anjaneyulu, AH Beth, CE Cobb, SF Juliao… - Biochemistry, 1989 - ACS Publications
Revised Manuscript Received April 17, 1989 abstract: We have synthesized and characterized bis (sulfo-./V-succinimidyl) doxyl-2-spiro-5'-azelate (BSSDA), a membrane-impermeant …
Number of citations: 12 pubs.acs.org
N Cohen, B Banner, R Borer, R Mueller… - The Journal of …, 1972 - ACS Publications
Total syntheses of (±)-estr-4-ene-3, 17-dione [(db)-la] and (±)-13/3-ethylgon-4-ene-3, 17-dione [(±)-lb] are described using the known and readily available compound 2, 2-di (3-…
Number of citations: 22 pubs.acs.org
N Kagermeier, K Werner, M Keller, P Baumeister… - Bioorganic & Medicinal …, 2015 - Elsevier
The bioisosteric replacement of the acylguanidine moieties in dimeric histamine H 2 receptor (H 2 R) agonists by carbamoylguanidine groups resulted in compounds with retained …
Number of citations: 29 www.sciencedirect.com
N Basilico, S Parapini, S D'Alessandro, P Misiano… - Biomolecules, 2023 - mdpi.com
The 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment, either alone (CQ) or in combination with artemisinin …
Number of citations: 11 www.mdpi.com
P Drabina, M Sedlák - ARKIVOC: Online Journal of Organic …, 2012 - researchgate.net
This review article summarizes recent developments and trends in the application of 2-amino-2-alkyl (aryl) propanenitriles as precursors for the syntheses of heterocyclic systems such …
Number of citations: 9 www.researchgate.net

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